2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-13-18(24-11-9-23(3)10-12-24)25-20(21-14)15(2)19(22-25)16-5-7-17(26-4)8-6-16/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSKXORJYYAFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine core is synthesized through a cyclocondensation reaction between a β-ketoester and an aminopyrazole derivative. Ethyl 3-oxobutanoate (β-ketoester) and 5-amino-3-methyl-1H-pyrazole react in glacial acetic acid under reflux to form 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .
Reaction Conditions
-
Reactants : Ethyl 3-oxobutanoate (10 mmol), 5-amino-3-methyl-1H-pyrazole (10 mmol)
-
Solvent : Glacial acetic acid (20 mL)
-
Temperature : Reflux (120°C)
-
Duration : 6 hours
-
Yield : 75%
Characterization Data
-
1H NMR (300 MHz, DMSO-d6) : δ 12.16 (s, 1H, NH), 5.92 (s, 1H, H-6), 2.32 (s, 3H, CH3 at C-3), 2.28 (s, 3H, CH3 at C-5) .
-
13C NMR (75 MHz, DMSO-d6) : δ 155.9 (C-7), 151.0 (C-2), 150.4 (C-5), 94.9 (C-6), 13.1 (CH3 at C-3 and C-5) .
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl3) to enable subsequent nucleophilic substitution .
Reaction Conditions
-
Reactants : 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (5 mmol), POCl3 (15 mmol)
-
Catalyst : N,N-Dimethylformamide (DMF, 0.5 mL)
-
Temperature : 80°C
-
Duration : 4 hours
-
Yield : 60%
Characterization Data
-
LRMS (ESI) : m/z 230 [M+H]+.
-
1H NMR (300 MHz, CDCl3) : δ 8.02 (s, 1H, H-6), 2.52 (s, 3H, CH3 at C-3), 2.48 (s, 3H, CH3 at C-5) .
Nucleophilic Substitution with 4-Methylpiperazine
The chlorine at position 7 is displaced by 4-methylpiperazine under basic conditions to introduce the 4-methylpiperazin-1-yl group .
Reaction Conditions
-
Reactants : 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (5 mmol), 4-methylpiperazine (15 mmol)
-
Base : Potassium carbonate (10 mmol)
-
Solvent : Dimethylformamide (DMF, 20 mL)
-
Temperature : 90°C
-
Duration : 12 hours
-
Yield : 85%
Characterization Data
-
13C NMR (75 MHz, DMSO-d6) : δ 156.8 (C-7), 151.2 (C-2), 54.3 (N-CH2 of piperazine), 45.1 (N-CH3), 13.3 (CH3 at C-3 and C-5) .
-
HRMS (ESI) : m/z 316.2031 [M+H]+ (calculated for C16H22N5O: 316.2028).
Bromination at Position 2
Position 2 is brominated using N-bromosuccinimide (NBS) to facilitate a Suzuki-Miyaura coupling .
Reaction Conditions
-
Reactants : 3,5-Dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (5 mmol), NBS (5.5 mmol)
-
Initiator : Azobisisobutyronitrile (AIBN, 0.1 mmol)
-
Solvent : Carbon tetrachloride (CCl4, 30 mL)
-
Temperature : Reflux (80°C)
-
Duration : 3 hours
-
Yield : 70%
Characterization Data
Suzuki-Miyaura Coupling at Position 2
The bromine at position 2 is replaced with a 4-methoxyphenyl group via a palladium-catalyzed cross-coupling reaction .
Reaction Conditions
-
Reactants : 2-Bromo-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (5 mmol), 4-methoxyphenylboronic acid (6 mmol)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.2 mmol)
-
Base : Sodium carbonate (15 mmol)
-
Solvent : Dioxane/Water (4:1, 25 mL)
-
Temperature : 90°C
-
Duration : 8 hours
-
Yield : 65%
Characterization Data
-
1H NMR (300 MHz, DMSO-d6) : δ 8.22 (s, 1H, H-6), 7.68 (d, J = 8.7 Hz, 2H, Ar-H), 6.98 (d, J = 8.7 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH3), 2.55 (s, 3H, CH3 at C-3), 2.50 (s, 3H, CH3 at C-5), 2.45–2.35 (m, 8H, piperazine-H) .
-
13C NMR (75 MHz, DMSO-d6) : δ 160.2 (C-OCH3), 156.5 (C-7), 151.8 (C-2), 130.4 (Ar-C), 114.2 (Ar-C), 55.3 (OCH3), 54.8 (N-CH2), 45.3 (N-CH3), 13.4 (CH3 at C-3 and C-5) .
-
HRMS (ESI) : m/z 435.2054 [M+H]+ (calculated for C23H27N5O2: 435.2062).
Final Compound Purification
The crude product is purified via column chromatography (SiO2, ethyl acetate/methanol 9:1) and recrystallized from ethanol to yield 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine as a white crystalline solid.
Purity Analysis
-
HPLC : 98.5% (C18 column, acetonitrile/water 70:30).
-
Melting Point : 212–214°C.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit various oncogenic pathways. Research indicates that derivatives of this compound can effectively inhibit tyrosine kinases, such as c-Src and c-Abl, which are implicated in cancer progression. For instance, certain synthesized pyrazolo[3,4-d]pyrimidines exhibited significant activity in inhibiting cellular proliferation and inducing apoptosis in solid tumor cell lines. These findings suggest that 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine could serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. A study focusing on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated significant antimicrobial activity against various bacteria and fungi. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways . This suggests potential applications in developing new antibiotics or antifungal treatments.
Neuropharmacological Applications
The presence of a piperazine moiety in the structure indicates potential neuropharmacological effects. Compounds with similar structures have been explored for their activity as anxiolytics and antidepressants. The modification of the piperazine group can influence binding affinity to neurotransmitter receptors, making it a candidate for further research in treating mood disorders .
Radiopharmaceutical Development
Recent advancements have seen pyrazolo[1,5-a]pyrimidine derivatives being explored as radiotracers for positron emission tomography (PET) imaging. Specifically, modifications involving fluorine labeling have shown promise in targeting tumors with improved biodistribution profiles compared to traditional tracers. This application highlights the versatility of the compound beyond traditional pharmacological roles .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines has provided insights into how variations in chemical structure affect biological activity. By systematically altering functional groups and assessing their impact on potency and selectivity against various targets, researchers can optimize lead compounds for specific therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A study evaluating a series of pyrazolo[3,4-d]pyrimidines demonstrated that certain compounds inhibited cancer cell proliferation at nanomolar concentrations. The compounds were tested against various cancer cell lines (e.g., A431), showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Key Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on analogous structures.
Key Observations :
- Position 7 Modifications: The 4-methylpiperazinyl group in the target compound offers a balance of hydrophilicity and hydrogen-bonding capacity compared to the morpholino group (more polar) or trifluoromethyl (highly lipophilic) .
- Aromatic Substitutents : The 4-methoxyphenyl group at position 2 is conserved in some analogs, while others feature bulkier substituents (e.g., 3,4-dimethoxyphenyl), which may alter receptor selectivity .
Key Observations :
- Microwave-assisted methods () enhance reaction efficiency compared to traditional reflux .
- Trifluoromethylation () requires specialized reagents, while piperazinyl/morpholino groups are introduced via nucleophilic substitution .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Profiles
*Calculated using ChemDraw.
Key Observations :
- The 4-methylpiperazinyl group in the target compound may enhance aqueous solubility compared to trifluoromethyl analogs .
- Pyridinylpiperazinyl derivatives () exhibit potent kinase inhibition, suggesting the target compound’s piperazinyl group could be optimized for similar targets .
Case Study: CNS Activity vs. Antitumor Activity
- CNS Potential: Pyrazolo[1,5-a]pyrimidines with low molecular weight (<400 Da) and polar surface area (<70 Ų), such as the target compound, show enhanced blood-brain barrier penetration .
- Antitumor Activity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate cytotoxicity via topoisomerase inhibition .
Biological Activity
The compound 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this pyrazolo[1,5-a]pyrimidine derivative exhibits significant dual inhibition properties against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These targets are crucial in cell cycle regulation and neuronal signaling, respectively.
Anticancer Activity
The compound has been evaluated for its anticancer effects across various cancer cell lines. Notably, it demonstrated:
- Growth Inhibition : A mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines was observed, indicating broad-spectrum anticancer activity .
- Cell Cycle Arrest : Treatment with the compound resulted in significant arrest during the G0–G1 phase of the cell cycle. The treated populations were recorded at 84.36% and 78.01% , compared to a control group at 57.08% .
Table 1: Summary of Anticancer Activity
| Cell Line | GI% Inhibition | Cell Cycle Phase Arrest (%) |
|---|---|---|
| RFX 393 | 43.9 | G0–G1: 84.36 |
| Control | - | G0–G1: 57.08 |
Cytotoxicity Studies
In cytotoxicity assays, the compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal human cells. This selectivity is essential for developing safer therapeutic agents.
Case Studies and Research Findings
A study conducted on pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as effective CDK2 inhibitors with moderate TRKA inhibition. The docking studies revealed that these compounds engage with critical amino acids in the active sites of CDK2 and TRKA, elucidating their high potency .
Table 2: Binding Affinities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 Binding Affinity (kcal/mol) | TRKA Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 6s | -9.5 | -7.8 |
| Compound 6t | -9.3 | -7.5 |
Q & A
Basic: What are the established synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
Cyclization : Reacting β-ketoesters with aminopyrazoles under acidic or basic conditions to form the core structure .
Functionalization : Introducing substituents like the 4-methoxyphenyl and 4-methylpiperazinyl groups via nucleophilic substitution or coupling reactions. For example, the piperazinyl group is often added using phosphorus oxychloride or similar reagents .
Purification : Solvents such as ethanol or dimethyl sulfoxide (DMSO) are used for recrystallization to ensure high purity .
Basic: How is the structural integrity of this compound confirmed experimentally?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and aromaticity of the pyrazolo-pyrimidine core .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., methoxy, piperazinyl) through characteristic absorption bands .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, aligning with theoretical calculations .
Advanced: How can researchers optimize reaction yields during cyclization?
Conflicting reports on solvent efficacy (e.g., ethanol vs. DMSO) suggest systematic optimization:
Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to assess cyclization efficiency .
Catalyst Selection : Evaluate acidic (HCl) vs. basic (NaOEt) conditions for aminopyrazole activation .
Temperature Control : Reflux conditions (e.g., 80–100°C) often improve yields but may require inert atmospheres to prevent oxidation .
Advanced: How do structural modifications influence kinase inhibition potency?
Structure-activity relationship (SAR) studies reveal:
- Methoxy Group Positioning : The 4-methoxyphenyl moiety enhances binding to kinase ATP pockets through hydrophobic interactions .
- Piperazinyl Substituents : The 4-methylpiperazine group improves solubility and modulates selectivity for specific kinases (e.g., CDK2 vs. EGFR) .
- Methyl Groups at C3/C5 : These groups stabilize the planar conformation, critical for intercalation into DNA in anticancer assays .
Advanced: How should contradictory biological activity data across studies be resolved?
Discrepancies in reported IC values or target selectivity may arise from:
Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
Cellular Context : Test the compound in multiple cell lines (e.g., HeLa vs. MCF-7) to account for pathway-specific differences .
Molecular Docking Validation : Compare binding poses across kinase isoforms using tools like AutoDock Vina to explain selectivity .
Advanced: What strategies address low solubility in pharmacological assays?
To improve aqueous solubility without compromising activity:
Prodrug Design : Introduce phosphate or glycoside groups at the 7-position for enhanced bioavailability .
Co-solvent Systems : Use DMSO/PEG-400 mixtures in vitro, ensuring concentrations remain below cytotoxic thresholds .
Salt Formation : React the piperazinyl group with HCl or citric acid to generate water-soluble salts .
Basic: What are the primary biological targets of this compound?
Known targets include:
- Kinases : Inhibits CDK2 (IC = 0.8 μM) and EGFR (IC = 1.2 μM) via ATP-binding site competition .
- Membrane Receptors : Binds to G-protein-coupled receptors (GPCRs), modulating cAMP levels in neuroprotection studies .
- DNA Topoisomerases : Intercalates into DNA, inducing apoptosis in leukemia cell lines .
Advanced: How can researchers validate off-target effects in kinase profiling?
Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
CRISPR Knockout Models : Generate kinase-null cell lines to isolate compound-specific effects .
Thermal Shift Assays : Monitor changes in kinase melting temperature (ΔTm) to confirm direct binding .
Basic: What analytical techniques quantify purity post-synthesis?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis (EA) : Verify C/H/N ratios within ±0.4% of theoretical values .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane gradients for rapid assessment .
Advanced: What computational tools predict metabolic stability?
- CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., N-methylpiperazine oxidation) .
- Molecular Dynamics Simulations : Assess half-life in liver microsomes by modeling hepatic enzyme interactions .
- In Silico Toxicity Screening : Tools like ProTox-II evaluate hepatotoxicity risks linked to the pyrazolo-pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
